molecular formula C11H11ClFN3 B1480790 4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2092564-92-4

4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Cat. No. B1480790
CAS RN: 2092564-92-4
M. Wt: 239.67 g/mol
InChI Key: DLCXTWFBMFODDL-UHFFFAOYSA-N
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Description

4-(5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound with a unique structure consisting of a pyrazole ring, a pyridine ring, and a chlorine and fluorine substituent. It is a synthetic compound with a wide range of applications in organic chemistry, biochemistry, and pharmacology. Its unique structure and properties make it an important tool for the synthesis of organic molecules and the investigation of biological systems.

Scientific Research Applications

Agricultural Chemistry

This compound is utilized in the synthesis of fluoro-containing heterocycles , which are crucial in the development of agrochemicals . These heterocycles can enhance the properties of pesticides and herbicides, making them more effective at lower doses, thus reducing environmental impact.

Medicinal Chemistry

In medicinal chemistry, the fluoroalkyl side chain present in this compound is often incorporated into pharmaceuticals to improve their metabolic stability and bioavailability . This can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Imaging Techniques

The introduction of fluorine atoms into molecules like this one can significantly improve the compounds’ properties as imaging agents . This is particularly useful in magnetic resonance imaging (MRI) and positron emission tomography (PET) , where enhanced image contrast is desirable.

Materials Science

The compound’s ability to form fluoro-containing heterocycles makes it valuable in materials science . These heterocycles can be used to create novel materials with specific properties, such as increased resistance to heat and chemicals, which are essential for advanced engineering applications.

Organic Synthesis

As a building block in organic synthesis, this compound can be used to construct complex molecules for various research applications . Its reactivity allows for the creation of diverse chemical structures, which can be fundamental in studying reaction mechanisms and developing new synthetic methodologies.

Battery Research

The fluoroalkyl group in this compound can be leveraged in the development of next-generation battery technologies . By incorporating such groups into battery materials, researchers aim to improve energy efficiency and safety while reducing reliance on scarce metals.

properties

IUPAC Name

4-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3/c12-8-10-7-11(15-16(10)6-3-13)9-1-4-14-5-2-9/h1-2,4-5,7H,3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCXTWFBMFODDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)CCl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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